molecular formula C7H8N2O2S B2887262 3-(ethylsulfanyl)pyrazine-2-carboxylic acid CAS No. 74002-58-7

3-(ethylsulfanyl)pyrazine-2-carboxylic acid

Cat. No.: B2887262
CAS No.: 74002-58-7
M. Wt: 184.21
InChI Key: YOWCEMKLAYITIH-UHFFFAOYSA-N
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Description

3-(ethylsulfanyl)pyrazine-2-carboxylic acid is a derivative of pyrazinecarboxylic acid, characterized by the presence of an ethylthio group at the 3-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrazinecarboxylic acid with ethylthiol in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of 3-(ethylsulfanyl)pyrazine-2-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfanyl)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(ethylsulfanyl)pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including antitumor and antibacterial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(ethylsulfanyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxylic acid: The parent compound without the ethylthio group.

    2,3-Pyrazinedicarboxylic acid: A derivative with two carboxylic acid groups.

    3-Hydroxypyrazine-2-carboxylic acid: A hydroxylated derivative.

Uniqueness

3-(ethylsulfanyl)pyrazine-2-carboxylic acid is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethylsulfanylpyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWCEMKLAYITIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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